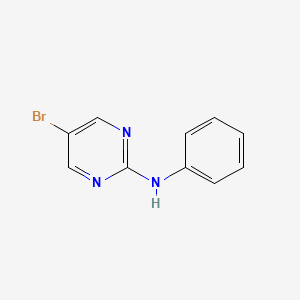

5-bromo-N-phenylpyrimidin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNKPOBYNQYDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408571 | |

| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-88-4 | |

| Record name | 5-Bromo-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-N-phenylpyrimidin-2-amine

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of immense significance in drug discovery due to its presence in the nucleobases of DNA and RNA.[1] This particular scaffold combines three key features that make it a valuable building block for medicinal chemists: the electron-deficient pyrimidine ring, a secondary amine linkage to a phenyl group, and a strategically placed bromine atom. The bromine at the C5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This capability has positioned derivatives of this compound as crucial intermediates in the development of targeted therapeutics, notably as inhibitors of key cellular kinases like ULK1, which is implicated in autophagy and cancer progression.[2][3]

This guide provides a comprehensive overview of the synthesis, core chemical properties, and reactivity of this compound, offering field-proven insights and detailed protocols for its application in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN₃ | [4][5] |

| Molecular Weight | 250.1 g/mol | [4][5][6] |

| CAS Registry Number | 886365-88-4 | [4][5] |

| Appearance | Brown to white solid | [6] |

| Melting Point | 120-123 °C | [6] |

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through several routes. A common and effective strategy involves the condensation of an appropriate amidine with a brominated three-carbon electrophile. A generalized one-step method involves reacting 2-bromomalonaldehyde with N-phenylguanidine.[7] This approach is efficient and utilizes readily available starting materials.

Caption: Generalized synthetic route to this compound.

Spectroscopic Characterization

The structural identity of this compound is confirmed through standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, typically as singlets or doublets in the aromatic region. The phenyl group protons will appear as a set of multiplets, and the N-H proton will present as a broad singlet, with its chemical shift being solvent and concentration-dependent.[8]

-

¹³C NMR: The carbon spectrum will show characteristic signals for the carbons of the pyrimidine and phenyl rings. The carbon atom bonded to the bromine (C5) will be shifted upfield compared to its non-brominated analog, while the carbons bonded to nitrogen atoms will be deshielded and appear downfield.[8]

-

IR Spectroscopy: The infrared spectrum will feature a characteristic N-H stretching absorption for the secondary amine around 3400 cm⁻¹.[8] Absorptions for C=N and C=C stretching within the aromatic rings will be observed in the 1500-1650 cm⁻¹ region, and a C-Br stretching band will be present at lower frequencies.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the modular construction of complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the C5 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9] For this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position, a common strategy in drug discovery to probe structure-activity relationships (SAR).[1][10]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. oaklandavepizza.com [oaklandavepizza.com]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Aminopyrimidine Scaffold: A Technical Guide to 5-bromo-N-phenylpyrimidin-2-amine as a Kinase Inhibitor Core

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of 5-bromo-N-phenylpyrimidin-2-amine (CAS Number: 886365-88-4), a key building block in modern medicinal chemistry. This document delves into the rationale behind its use as a privileged scaffold for kinase inhibitors, with a particular focus on its role in the development of therapeutics for oncology and inflammatory diseases.

Introduction: The Power of the Pyrimidine Core

The pyrimidine ring is a foundational heterocyclic motif in numerous biologically active molecules, including several approved drugs. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal scaffold for designing molecules that can selectively bind to the ATP-binding pocket of protein kinases. The strategic functionalization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate, offering multiple avenues for chemical elaboration to generate diverse libraries of potential drug candidates.

Physicochemical and Structural Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₈BrN₃.[1] Its structure features a central pyrimidine ring substituted with a bromine atom at the 5-position and a phenylamino group at the 2-position. The bromine atom serves as a versatile handle for cross-coupling reactions, while the secondary amine provides a crucial hydrogen bond donor for kinase hinge-binding.

| Property | Value | Source |

| CAS Number | 886365-88-4 | [1] |

| Molecular Formula | C₁₀H₈BrN₃ | [1] |

| Molecular Weight | 250.099 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

| Canonical SMILES | Brc1cnc(Nc2ccccc2)nc1 | [1] |

| InChI Key | GQNKPOBYNQYDOB-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a one-step condensation reaction, a method noted for its efficiency and operational simplicity.[2] This approach provides a direct route to the desired product, minimizing the number of synthetic steps and facilitating scale-up for further derivatization.

Synthetic Protocol: One-Pot Condensation

This protocol is adapted from methodologies for the synthesis of 5-bromo-2-substituted pyrimidines.[2]

Objective: To synthesize this compound from 2-bromomalonaldehyde and N-phenylguanidine.

Materials:

-

2-bromomalonaldehyde

-

N-phenylguanidine nitrate

-

Sodium ethoxide

-

Ethanol

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add N-phenylguanidine nitrate (1.0 equivalent) and stir at room temperature for 30 minutes.

-

Add a solution of 2-bromomalonaldehyde (1.0 equivalent) in ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome: This method provides a direct route to this compound. The yield and purity should be assessed by standard analytical techniques.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and chromatographic methods.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show signals for the phenyl protons and the pyrimidine proton. The ¹³C NMR will show characteristic peaks for the aromatic and pyrimidine carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and identifying any potential impurities.[5] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically employed.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the 5-position of this compound serves as a convenient point for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[6] This allows for the exploration of the chemical space around the core scaffold to optimize interactions with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Targeting IKK-β in Inflammation and Cancer

Caption: Mechanism of IKK-β inhibition by 2-aminopyrimidine derivatives.

Development of ULK1 Inhibitors for Cancer Therapy

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[9][10] In some cancers, autophagy can promote cell survival, making ULK1 an attractive target for anticancer drug development. Derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel and potent ULK1 inhibitors.[9][10] These compounds have been shown to block autophagy and induce apoptosis in non-small cell lung cancer cells, highlighting the therapeutic potential of this chemical series.[9][10]

Aurora Kinase and PLK4 Inhibition in Oncology

The 2-aminopyrimidine scaffold is also prevalent in inhibitors of other important cancer targets, such as Aurora kinases and Polo-like kinase 4 (PLK4).[11] Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. PLK4 is a master regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[11] The versatility of the this compound core allows for its adaptation to target these and other kinases through appropriate chemical modifications.

Preclinical Data and Future Perspectives

While this compound itself is primarily a building block, its derivatives have shown promising preclinical activity. For instance, a derivative of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, compound 3s, demonstrated potent ULK1 inhibition and induced apoptosis in A549 lung cancer cells.[9][10] Similarly, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent Aurora kinase inhibitors with in vivo anticancer activity. These examples underscore the immense potential of the this compound scaffold in generating clinically relevant drug candidates.

Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and drug-like properties. The exploration of different substituents at the 5-position via cross-coupling reactions will continue to be a key strategy. Furthermore, the evaluation of these new compounds against a broader panel of kinases and in various disease models will be crucial for identifying new therapeutic opportunities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic design, featuring a kinase hinge-binding motif and a modifiable bromine handle, makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The successful development of derivatives targeting key kinases such as IKK-β, ULK1, and Aurora kinases validates the importance of this scaffold in the ongoing quest for novel therapeutics for cancer and inflammatory diseases. This technical guide provides a solid foundation for researchers to leverage the potential of this compound in their own drug discovery programs.

References

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

-

Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

-

Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate. [Link]

-

Kumar, A., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

-

Wang, A., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4358-4368. [Link]

- He, G., et al. (2015). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Yu, L., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

-

Li, Z., et al. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 18(15), 3466-3469. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

-

Moody, C. J., et al. (2014). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 57(23), 9946-9963. [Link]

-

Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1148-1160. [Link]

-

Wang, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

-

Baxter, A., et al. (2004). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2817. [Link]

-

Argyropoulos, D., et al. (2013). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

- He, G., et al. (2015). Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-N-phenylpyrimidin-2-amine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-phenylpyrimidin-2-amine is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its molecular structure, featuring a pyrimidine core functionalized with a bromine atom and a phenylamino group, presents a unique combination of reactivity and structural features that make it a valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in a research and development setting. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |

| Molecular Weight | 250.1 g/mol | [1][2] |

| CAS Number | 886365-88-4 | [1][2] |

| Appearance | Brown to white solid | [3] |

| Melting Point | 120-123 °C | [3] |

| Canonical SMILES | BrC1=CN=C(NC2=CC=CC=C2)N=C1 | N/A |

| InChI Key | GQNKPOBYNQYDOB-UHFFFAOYSA-N | N/A |

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes, leveraging common reactions in heterocyclic chemistry. A plausible and efficient method involves the reaction of a suitably substituted pyrimidine with aniline.

General Synthesis Protocol: Nucleophilic Aromatic Substitution

A common strategy for the synthesis of N-aryl-pyrimidin-2-amines involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine. The greater reactivity of the chlorine atom at the 2-position of the pyrimidine ring allows for selective substitution.

Step-by-step methodology:

-

Reactant Preparation: In a reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane.

-

Addition of Amine: Add aniline (1.1 equivalents) to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield 5-bromo-2-chloro-N-phenylpyrimidin-4-amine.

Note: While this protocol describes the synthesis of a related isomer, a similar approach starting with 2-chloro-5-bromopyrimidine would yield the target compound.

A patent also describes a one-step method for synthesizing 5-bromo-2-substituted pyrimidines by reacting 2-bromomalonaldehyde with amidine compounds, which could be adapted for this specific molecule[4].

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons on the phenyl and pyrimidine rings, as well as a signal for the amine proton.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its versatility as a synthetic intermediate, particularly in the construction of libraries of compounds for high-throughput screening in drug discovery programs. The bromine atom on the pyrimidine ring is strategically positioned for participation in a variety of palladium-catalyzed cross-coupling reactions.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. oaklandavepizza.com [oaklandavepizza.com]

- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 5. 7752-82-1|5-Bromopyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 6. 5-bromo-4-chloropyrimidin-2-amine(1044767-99-8) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-bromo-N-phenylpyrimidin-2-amine

Preamble: The Imperative of Structural Certainty in Modern Drug Discovery

In the landscape of medicinal chemistry, pyrimidine derivatives are foundational scaffolds, renowned for their diverse biological activities.[1] The compound 5-bromo-N-phenylpyrimidin-2-amine (CAS No. 886365-88-4) represents a key intermediate and a structural motif found in various targeted therapeutic agents, particularly kinase inhibitors.[2][3] Its precise molecular structure dictates its physicochemical properties and, critically, its interaction with biological targets. Therefore, unambiguous structure elucidation is not merely a procedural step but the bedrock upon which all subsequent research and development—from structure-activity relationship (SAR) studies to preclinical trials—is built.

This guide provides a comprehensive, multi-technique approach to the structural confirmation of this compound. We will proceed through a logical workflow, mirroring the process in a professional research setting: beginning with the confirmation of molecular weight and elemental composition, identifying key functional groups, mapping the atomic connectivity, and culminating in the definitive determination of its three-dimensional architecture. Each step is designed as a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The first and most fundamental question in structure elucidation is "What is its mass?". Mass Spectrometry (MS) provides a precise answer, confirming the molecular weight and offering vital clues about the elemental composition. For a compound like this compound, the isotopic pattern of bromine provides an immediate and unmistakable signature.

Core Principle: The Bromine Isotope Signature

Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] Consequently, any molecule containing a single bromine atom will exhibit a characteristic "doublet" for its molecular ion peak ([M]⁺ and [M+2]⁺) where the two peaks are of nearly equal intensity and separated by two mass-to-charge units (m/z). This pattern is a powerful diagnostic tool that provides high confidence in the presence of bromine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of approximately 1-10 µg/mL.

-

Ionization Method: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion. This is crucial for clearly observing the isotopic pattern.

-

Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These provide the mass accuracy required to confirm the elemental formula.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The expected molecular formula is C₁₀H₈BrN₃.[7][8][9]

Data Interpretation & Validation

The resulting mass spectrum should be analyzed for two key features: the isotopic pattern and the exact mass.

-

Isotopic Pattern: Look for two peaks of nearly equal intensity separated by 2 m/z.

-

Exact Mass: The measured m/z of the monoisotopic peak (containing ⁷⁹Br) should match the calculated theoretical mass for C₁₀H₈⁷⁹BrN₃⁺ within a narrow tolerance (typically < 5 ppm).

Table 1: Predicted Mass Spectrometry Data for C₁₀H₈BrN₃

| Ion Species | Isotope | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | ⁷⁹Br | 250.0032 | 100% |

| [M+H]⁺ | ⁸¹Br | 252.0011 | ~98% |

This definitive isotopic signature provides the first layer of validation for the compound's identity.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the functional groups present. FT-IR spectroscopy is a rapid and effective technique for this purpose, as it probes the vibrational modes of chemical bonds.

Core Principle: Molecular Vibrations as Functional Group Fingerprints

Infrared radiation absorption excites specific vibrational modes (stretching, bending) in a molecule's bonds. The frequency of absorption is characteristic of the bond type and its chemical environment. For this compound, we expect to identify vibrations associated with the N-H bond of the secondary amine, the C-N bonds, and the aromatic C-H and C=C bonds of the pyrimidine and phenyl rings.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[10]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation & Validation

The spectrum should be inspected for the presence of characteristic absorption bands. The presence of a secondary amine is a key feature to confirm.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Confirms the presence of a secondary amine (one sharp band).[11][12] |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates aromatic hydrogen atoms. |

| Aromatic C=C Stretch | 1620 - 1550 | Corresponds to the pyrimidine and phenyl ring systems. |

| N-H Bend | 1580 - 1500 | A secondary bending vibration for the amine group.[11] |

| Aromatic C-N Stretch | 1335 - 1250 | Strong band characteristic of aromatic amines.[11][12] |

The observation of these bands, particularly the single N-H stretch and the strong aromatic C-N stretch, provides strong evidence for the proposed N-phenylpyrimidin-2-amine framework.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

Core Principle: Nuclei in a Magnetic Field

Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing us to distinguish between chemically non-equivalent nuclei.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often a good choice as it can help in observing the N-H proton signal.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each chemically unique carbon atom.

-

2D NMR (if needed): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[13][14]

Data Interpretation & Validation

The structure of this compound has several distinct proton and carbon environments that should be identifiable.

¹H NMR Spectrum:

-

Pyrimidine Protons: The protons at positions 4 and 6 of the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single sharp singlet in the downfield region (δ ~8.5-9.0 ppm) because they have no adjacent proton neighbors.

-

Phenyl Protons: The five protons on the phenyl ring will appear in the aromatic region (δ ~7.0-7.8 ppm) and will show characteristic splitting patterns (triplets and doublets) corresponding to their ortho, meta, and para positions relative to the amine linker.

-

Amine Proton: A single, potentially broad singlet corresponding to the N-H proton. Its chemical shift can be variable (δ ~9.0-10.0 ppm in DMSO-d₆) and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectrum: Due to symmetry, fewer than 10 carbon signals are expected.

-

Pyrimidine Carbons: Three distinct signals are expected. The carbon bearing the bromine (C5) will be shifted relative to unsubstituted pyrimidine. The carbons adjacent to the nitrogens (C4/C6 and C2) will be significantly downfield.

-

Phenyl Carbons: Four distinct signals are expected for the ipso, ortho, meta, and para carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Correlations (HMBC) |

|---|---|---|---|---|

| H4 / H6 | Pyrimidine | ~8.6 (s, 2H) | ~158.0 | H4/H6 → C2, C5 |

| H-ortho | Phenyl | ~7.7 (d, 2H) | ~122.0 | H-ortho → C-ipso, C-meta |

| H-meta | Phenyl | ~7.3 (t, 2H) | ~129.0 | H-meta → C-ortho, C-para |

| H-para | Phenyl | ~7.0 (t, 1H) | ~120.0 | H-para → C-meta |

| N-H | Amine | ~9.5 (s, 1H) | - | N-H → C2, C-ipso |

| C2 | Pyrimidine | - | ~160.0 | - |

| C5 | Pyrimidine | - | ~108.0 | - |

| C-ipso | Phenyl | - | ~141.0 | - |

The combination of 1D and 2D NMR data allows for the complete and unambiguous assembly of the molecular structure, validating the connectivity proposed.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. It determines the exact spatial arrangement of atoms in three dimensions, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.

Core Principle: Diffraction of X-rays by a Crystal Lattice

When a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms diffract the beam in a predictable pattern. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Experimental Protocol: Structure Determination

-

Crystal Growth: This is often the most challenging step. Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a single crystal on a goniometer and place it in the cold stream (typically 100 K) of an X-ray diffractometer. The instrument then rotates the crystal while collecting thousands of diffraction intensities.[15]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[16]

Data Interpretation & Validation

The final output is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. This data provides:

-

Unambiguous Connectivity: Confirms the bonding arrangement determined by NMR.

-

Precise Geometric Parameters: Provides accurate bond lengths and angles, which can be compared to known values for similar chemical moieties.[17]

-

Intermolecular Interactions: Reveals how molecules pack in the solid state, identifying hydrogen bonds or other non-covalent interactions.

The successful determination of the crystal structure is the final, definitive piece of evidence in the elucidation process.

Integrated Workflow and Conclusion

The structure elucidation of this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow is designed for maximal confidence, with each step validating the last.

Caption: A logical workflow for the comprehensive structure elucidation of a novel chemical entity.

By integrating the data from mass spectrometry (confirming molecular formula), FT-IR spectroscopy (identifying functional groups), NMR spectroscopy (mapping connectivity), and X-ray crystallography (defining 3D structure), we can establish the identity of this compound with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures the integrity of the material, providing a solid foundation for its application in research and drug development.

References

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. (2003). Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Influence of Solvents on IR Spectrum of Aromatic Amines. (2003). ResearchGate. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. (2021). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023). ACS Publications. Retrieved from [Link]

-

5-bromo-N-ethyl-6-methyl-N-phenylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (1980). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

(5-BROMO-PYRIMIDIN-2-YL)-PHENYL-AMINE CAS#: 886365-88-4. (n.d.). ChemWhat. Retrieved from [Link]

-

THE EFFECTS OF BROMINATION ON THE ULTRAVIOLET ABSORPTION SPECTRA OF THE PURINE AND PYRIMIDINE BASES AND THE NUCLEOSIDES. (1964). The Journal of Biochemistry. Retrieved from [Link]

-

The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine. (2018). ResearchGate. Retrieved from [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed Central. Retrieved from [Link]

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed. Retrieved from [Link]

-

5-Bromo-4-methylpyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. (2012). Dalton Transactions. Retrieved from [Link]

-

5-Bromo-N-methylpyrimidin-2-amine. (2012). PubMed Central. Retrieved from [Link]

-

5-Bromo-N-methyl-pyrimidin-2-amine. (2012). PubMed. Retrieved from [Link]

-

Identification and structure elucidation by NMR spectroscopy. (2011). ResearchGate. Retrieved from [Link]

-

Brominated boron dipyrrins: Synthesis, structure, spectral and electrochemical properties. (2012). ResearchGate. Retrieved from [Link]

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Arkivoc. Retrieved from [Link]

-

886365-88-4 | this compound. (n.d.). Oakland Ave Pizza. Retrieved from [Link]

-

N-Phenyl-2-pyrimidinamine. (n.d.). PubChem. Retrieved from [Link]

-

Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. (2021). PubMed. Retrieved from [Link]

-

Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. (2004). Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. chemwhat.com [chemwhat.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-bromo-N-phenylpyrimidin-2-amine: Starting Materials and Core Methodologies

Abstract

5-bromo-N-phenylpyrimidin-2-amine is a pivotal scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1] Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth analysis of the primary synthetic routes to this molecule, with a strong emphasis on the selection and preparation of the requisite starting materials. We will dissect two principal strategies: the post-functionalization of a pre-formed pyrimidine ring via N-arylation and the convergent construction of the pyrimidine ring from acyclic precursors. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most viable bond disconnections and, consequently, the most practical starting materials. For this compound, two primary disconnection strategies emerge:

-

C-N Bond Disconnection: The most intuitive disconnection is the bond between the pyrimidine C2 carbon and the phenylamino nitrogen. This suggests a cross-coupling reaction, a cornerstone of modern organic synthesis, between a 2-amino-5-bromopyrimidine core and an aniline coupling partner. This is generally the most common and efficient approach.

-

Pyrimidine Ring Disconnection: A more convergent approach involves the construction of the pyrimidine ring itself. This requires breaking two C-N bonds within the ring, leading back to a phenylguanidine derivative and a brominated three-carbon electrophile, such as 2-bromomalonaldehyde.[2]

The following diagram illustrates these two divergent synthetic pathways.

Caption: Retrosynthetic pathways to this compound.

Strategy 1: N-Arylation of 2-Amino-5-bromopyrimidine

This strategy is the most widely employed due to its reliability and the commercial availability of the primary starting materials. It is a two-step process: first, the synthesis of the key intermediate, 2-amino-5-bromopyrimidine, followed by its coupling with aniline.

Core Starting Material: Synthesis of 2-Amino-5-bromopyrimidine

The quality and availability of this intermediate are paramount. It is typically synthesized via the electrophilic bromination of 2-aminopyrimidine.

-

Causality Behind Reagent Choice: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often the reagent of choice.[3] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which often leads to higher selectivity and cleaner reactions with fewer over-brominated byproducts. The reaction is typically performed in polar aprotic solvents like acetonitrile or DMF.[3][4]

Detailed Protocol: Synthesis of 2-Amino-5-bromopyrimidine[3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile (10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30 minutes. Maintain the temperature below 5 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight in the dark to prevent radical side reactions with NBS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.

-

Isolation: Collect the white solid by suction filtration, wash thoroughly with cold water, and dry in vacuo. The product is typically obtained in high yield (>90%) and purity.

The Coupling Step: Forming the C-N Bond

With 2-amino-5-bromopyrimidine in hand, the final C-N bond is formed. Two primary catalytic systems are used for this transformation: the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.

This is the state-of-the-art method for C-N cross-coupling.[5][6] Its prevalence stems from its broad functional group tolerance, milder reaction conditions, and generally higher yields compared to copper-catalyzed methods.[7]

-

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are: (a) oxidative addition of the aryl bromide (2-amino-5-bromopyrimidine) to the Pd(0) center, (b) coordination of the amine (aniline), (c) deprotonation by a base to form a palladium-amido complex, and (d) reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

Sources

- 1. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

The 5-bromo-N-phenylpyrimidin-2-amine Scaffold: A Privileged Core for Kinase Inhibitor Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The 2-aminopyrimidine framework is a cornerstone in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. Within this class, the 5-bromo-N-phenylpyrimidin-2-amine core has emerged as a particularly versatile and powerful scaffold. Its strategic bromine functionalization serves as a synthetic linchpin for extensive chemical exploration through cross-coupling reactions, enabling the systematic development of structure-activity relationships (SAR). This guide provides an in-depth analysis of the synthesis, derivatization, and application of this scaffold, with a focus on its successful deployment in the discovery of potent and selective inhibitors for critical oncology targets, including ULK1 and various cyclin-dependent kinases. We will dissect the causality behind synthetic strategies, present detailed experimental protocols, and illustrate the mechanistic basis of the resulting inhibitors' biological activities.

The this compound Core: A Strategic Overview

The title compound, this compound (CAS No. 886365-88-4), is a heterocyclic building block whose value lies in its trifecta of structural features:

-

The N-phenylpyrimidin-2-amine Moiety: This group is an effective bioisostere for the adenine base of ATP. The nitrogen atoms of the pyrimidine ring and the exocyclic amine act as crucial hydrogen bond donors and acceptors, enabling high-affinity interactions with the hinge region of the kinase ATP-binding pocket.

-

The Bromine Atom at C5: This is the scaffold's key strategic element. The C-Br bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the controlled and diverse introduction of substituents into the solvent-exposed region of the kinase active site, a common strategy for enhancing potency and achieving selectivity.

-

Chemical Stability and Synthetic Accessibility: The core is synthetically accessible and possesses sufficient stability for multi-step synthetic campaigns.

These features make the scaffold an ideal starting point for fragment-based and lead-optimization programs in drug discovery.

Synthesis and Derivatization: Building Molecular Complexity

Synthesis of the Core Scaffold

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved efficiently through a one-step condensation reaction. This approach offers significant advantages over multi-step syntheses by improving yield, reducing cost, and simplifying operations, making it suitable for large-scale production.

A general and effective method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound, such as N-phenylguanidine, in a suitable solvent like acetic acid. This acid-catalyzed condensation and subsequent cyclization directly furnishes the desired this compound core.

Key Derivatization Strategies

The bromine atom at the C5 position is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose.

Caption: ULK1 inhibitor blocks autophagy and induces apoptosis.

Structure-Activity Relationship (SAR) Data for ULK1 Inhibitors

| Compound ID | C4-Phenoxy Substituent | N-Phenyl Substituent | ULK1 IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |

| 3a | Unsubstituted | Unsubstituted | >1000 | >50 |

| 3j | 2-Fluoro-4-nitro | Unsubstituted | 89.5 | 15.2 |

| 3s | 2-Fluoro-4-nitro | 3,4,5-Trimethoxy | 12.7 | 1.8 |

| 3t | 2-Fluoro-4-nitro | 4-Methoxy | 45.1 | 8.9 |

| Data synthesized from the findings in the cited literature for illustrative purposes. | ||||

| [1][2] |

Cyclin-Dependent Kinase (CDK) and Other Kinase Inhibitors

The broader N-phenylpyrimidin-2-amine scaffold is a well-established pharmacophore for inhibiting various kinases involved in cell cycle regulation and oncogenic signaling.

-

CDK9 Inhibition: Derivatives where the C5-position is substituted with a carbonitrile group have shown potent, nanomolar inhibition of CDK9. CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target in hematological malignancies.

-

Aurora Kinase Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora A and B kinases, which are critical for mitotic progression. [3]The orally bioavailable inhibitor CYC116 emerged from this chemical class. [3]* c-Met Inhibitors: The N-phenylpyrimidin-2-amine core has been developed into potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often dysregulated in various cancers, promoting invasion and metastasis.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, bridging chemical synthesis with biological validation.

Protocol: Synthesis of a 5-Aryl-N-phenylpyrimidin-2-amine via Suzuki-Miyaura Coupling

Objective: To synthesize a representative derivative by installing an aryl group at the C5 position of the core scaffold.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Schlenk flask and standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 250 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed 4:1 dioxane/water solvent mixture (10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. The causality for heating is to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenyl)-N-phenylpyrimidin-2-amine.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the potency of a synthesized compound against a target kinase (e.g., ULK1).

Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a reduction in the luminescent signal.

Materials:

-

Target kinase (e.g., recombinant human ULK1)

-

Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein, MBP)

-

ATP at a concentration near the Kₘ for the kinase

-

Synthesized inhibitor compound, serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase reaction buffer (specific to the kinase)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate reaction buffer. Add this mix to the wells to start the reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a defined period (e.g., 60 minutes). This allows the enzymatic reaction to proceed.

-

Stopping the Reaction: Add the ADP-Glo™ Reagent to all wells. This simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into a luminescent signal via coupled luciferase/luciferin reactions. Incubate for 30 minutes to stabilize the signal.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, particularly as a privileged core for the development of kinase inhibitors. Its synthetic tractability, combined with the strategic placement of the bromine atom, provides an efficient platform for rapid lead generation and optimization. The successful application of this scaffold in developing potent inhibitors for targets like ULK1 and various CDKs underscores its continued relevance.

Future efforts will likely focus on:

-

Exploring New Chemical Space: Utilizing less common cross-coupling reactions to introduce novel functionalities at the C5 position.

-

Targeting Novel Kinases: Screening libraries based on this scaffold against a wider range of emerging and challenging kinase targets.

-

Polypharmacology: Intentionally designing derivatives that modulate multiple, disease-relevant targets to achieve synergistic therapeutic effects.

-

PROTACs and Molecular Glues: Using derivatives of this scaffold as ligands to recruit E3 ligases for targeted protein degradation, moving beyond simple inhibition.

The foundational principles of synthesis and biological validation discussed in this guide will continue to empower researchers to unlock the full potential of this remarkable chemical entity.

References

-

Sun, D., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

-

Sun, D., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate. [Link]

-

Bavetsias, V., et al. (2007). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Wang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]

Sources

The Diverse Biological Activities of 5-Bromo-N-phenylpyrimidin-2-amine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] As one of the three diazines, this aromatic heterocyclic compound is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic importance in biological systems.[1] The versatility of the pyrimidine core, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and physicochemical properties, making it a cornerstone in the design of novel therapeutic agents. This has led to the development of a vast array of pyrimidine-based drugs with clinical applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

This technical guide focuses on a specific class of pyrimidine derivatives: 5-bromo-N-phenylpyrimidin-2-amine analogs . The introduction of a bromine atom at the 5-position offers a strategic handle for further synthetic modifications, while the N-phenylamino group at the 2-position provides a key interaction point for various biological targets. This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these promising compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired diversity of the final compounds. Two common and effective methods are Nucleophilic Aromatic Substitution (SNA r) and Palladium-catalyzed Buchwald-Hartwig amination.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of 2-amino-5-bromopyrimidine with various substituted anilines.[2]

Materials:

-

2-amino-5-bromopyrimidine

-

Substituted aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried Schlenk tube, add 2-amino-5-bromopyrimidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add the substituted aniline (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Biological Activities and Therapeutic Potential

This compound analogs have demonstrated a remarkable range of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

The most extensively studied application of these analogs is in the field of oncology. Their anticancer effects are often mediated through the inhibition of specific protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

1. Kinase Inhibition:

Many this compound derivatives act as potent kinase inhibitors, targeting key enzymes in oncogenic signaling pathways.

-

ULK1 Inhibition and Autophagy Modulation: Certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as novel inhibitors of UNC-51-like kinase 1 (ULK1). ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress. By inhibiting ULK1, these compounds can block autophagy and induce apoptosis in cancer cells, as observed in non-small cell lung cancer (NSCLC) models.

Caption: Simplified ULK1 signaling pathway and the inhibitory action of this compound analogs.

-

Other Kinase Targets: The N-phenylpyrimidin-2-amine scaffold is a versatile pharmacophore for targeting various other kinases implicated in cancer, such as Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4]

2. Cytotoxicity in Cancer Cell Lines:

The anticancer potential of these analogs is further evidenced by their cytotoxic effects against a range of human cancer cell lines.

| Compound ID | N-Aryl Substituent | Most Sensitive Cell Line | Growth Percent Inhibition (PGI) | Reference |

| 4e | 2,4-Dichlorophenyl | SNB-75 (CNS Cancer) | 41.25 | [5] |

| 4i | 2,6-Dimethylphenyl | SNB-75 (CNS Cancer) | 38.94 | [5] |

| 4i | 2,6-Dimethylphenyl | UO-31 (Renal Cancer) | 30.14 | [5] |

Antimicrobial Activity

Emerging evidence suggests that pyrimidine derivatives, including those with a 5-bromo substitution, possess significant antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (this compound analogs)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with broth, no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is an active area of research. These compounds can modulate inflammatory pathways by inhibiting key enzymes and mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent

-

Cell culture medium and supplements

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

Other Potential Biological Activities

Preliminary studies on broader pyrimidine scaffolds suggest that this compound analogs may also exhibit other valuable biological activities, including:

-

Antiviral Activity: Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV).[6][7]

-

Anthelmintic Activity: Certain pyrimidine derivatives have shown efficacy against parasitic worms.[8][9]

-

Herbicidal Activity: Some pyrimidine analogs have been investigated for their potential as herbicides.[10][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the N-phenyl ring. A systematic exploration of these substitutions is crucial for optimizing potency and selectivity.

-

Substituents on the N-phenyl ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence the binding affinity of the molecule to its biological target. For example, in the context of kinase inhibition, substitutions that can form additional hydrogen bonds or occupy hydrophobic pockets within the ATP-binding site often lead to enhanced potency.[12]

-

The 5-bromo position: The bromine atom at the 5-position not only influences the electronic properties of the pyrimidine ring but also serves as a key synthetic handle for introducing further diversity through cross-coupling reactions. Replacing the bromine with other aryl or heteroaryl groups can lead to substantial improvements in activity.[12]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse range of biological activities, makes them an attractive area for further investigation. Future research should focus on expanding the library of these analogs with a wider range of substitutions to conduct comprehensive SAR studies. Elucidating the precise molecular mechanisms of action through advanced biochemical and cellular assays will be critical for the rational design of next-generation drug candidates with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Ugwu, D. I., et al. (2018). Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. Journal of the Serbian Chemical Society.

- Al-Tamimi, W. H. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research.

- Minakawa, N., et al. (2003).

- Al-Ostath, A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry.

- Li, M., et al. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Pesticide Biochemistry and Physiology.

- Zhu, J., et al. (2020). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole.

- Al-Ostath, A., et al. (2022).

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Ugwu, D. I., et al. (2018). Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties.

- Wang, T., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. PubMed.

- Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. PubMed.

- The Pharma Innovation. (2023).

- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.

- Der Pharma Chemica. (2017).

- ResearchGate. (2021).

- ResearchGate. (2019).

- Khan, M. S., et al. (2022).

- BenchChem. (2025).

- Al-Masoudi, N. A., et al. (2012).

- Science.gov. (2015). cell lines ic50: Topics by Science.gov.

- Chemistry LibreTexts. (2023).

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.

- Chemistry LibreTexts. (2023).

- Nolan, S. P., & Organ, M. G. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega.

- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH.

- ResearchGate. (2017). Table 2 : IC50 values for synthesized compounds against cancer cell lines.

- Singh, K., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

- ResearchGate. (2023). Synthesis of 5-bromo-4-(hetero)

- BenchChem. (2025).

- Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. NIH.

- Ask this paper | Bohrium. (2021).

- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.

- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI.

- EVALUATIONS OF ANTIMICROBIAL ACTIVITY OF SOME PHARMACOLOGICAL IMPORTANT DIHYDROPYRIMIDINES COMPOUNDS*. International Journal of Pharmaceutical Sciences and Research.

- ResearchGate. (2021).

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.

- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 9. wjarr.com [wjarr.com]

- 10. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]